molecular formula C14H18N4O2S B2748200 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile CAS No. 2034373-30-1

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile

Cat. No. B2748200
CAS RN: 2034373-30-1
M. Wt: 306.38
InChI Key: AHWDASPKTSEQNJ-UHFFFAOYSA-N
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Description

The benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of various electron donor-acceptor (D-A) systems. These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

A library of 26 D-A compounds based on the BTZ group has been synthesized. The donor groups were varied while keeping the BTZ acceptor group the same .


Molecular Structure Analysis

The BTZ motif is a strongly electron-accepting moiety. It has been used in various combinations of donor and acceptor groups .


Chemical Reactions Analysis

The photocatalysts based on the BTZ group were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .


Physical And Chemical Properties Analysis

The optoelectronic and photophysical properties of the photocatalysts based on the BTZ group can be systematically modified .

Scientific Research Applications

  • Anti-inflammatory and Anti-ulcer Activities :

    • A study conducted by Mohareb et al. (2017) explored the synthesis of fused thiazole derivatives derived from a related compound. These derivatives displayed significant anti-inflammatory and anti-ulcer activities. This finding indicates the potential therapeutic applications of such compounds in treating inflammation and gastric ulcers (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).
  • Antibacterial and Antifungal Activities :

    • Suresh, Lavanya, and Rao (2016) synthesized novel derivatives that showed significant antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
    • Wu Qi (2014) designed and synthesized novel piperazine derivatives that exhibited better antibacterial activities against certain pathogens (Wu Qi, 2014).
  • Antitumor Evaluation :

    • Al-Omran, Mohareb, and El-Khair (2014) conducted a study where synthesized compounds showed inhibitory effects on tumor and normal cell lines, suggesting potential for cancer therapy applications (Al-Omran, Mohareb, & El-Khair, 2014).
    • Gür et al. (2020) synthesized Schiff bases from 1,3,4-thiadiazole compounds, which demonstrated DNA protective abilities and antimicrobial activity. These compounds also exhibited cytotoxicity on cancer cell lines, providing insights into potential cancer therapies (Gür et al., 2020).
  • Antimicrobial Evaluation :

    • Hamama, Ibrahim, Raoof, and Zoorob (2017) synthesized novel thiazolo[4,3-b][1,3,4]thiadiazole systems and evaluated their antimicrobial properties, indicating their potential in combating microbial infections (Hamama, Ibrahim, Raoof, & Zoorob, 2017).

Mechanism of Action

The BTZ motif has been used in potential visible-light organophotocatalysts .

properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-16-13-4-2-3-5-14(13)18(21(16,19)20)12-6-9-17(10-7-12)11-8-15/h2-5,12H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWDASPKTSEQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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